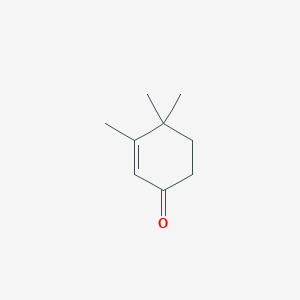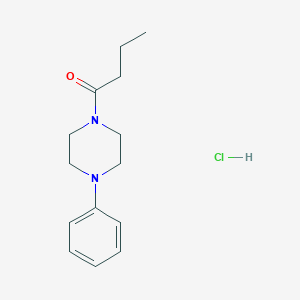
Piperazine, 1-butyryl-4-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-butyryl-4-phenyl-, hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of piperazine, a heterocyclic organic compound that contains a nitrogen atom in its ring structure. Piperazine, 1-butyryl-4-phenyl-, hydrochloride has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of piperazine, 1-butyryl-4-phenyl-, hydrochloride involves its interaction with the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, which can have various effects on behavior and cognition.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of piperazine, 1-butyryl-4-phenyl-, hydrochloride are primarily related to its interaction with the dopamine transporter. By blocking the transporter, it can increase dopamine levels in the brain, which can have various effects on behavior and cognition. Additionally, piperazine, 1-butyryl-4-phenyl-, hydrochloride has been shown to have some affinity for other neurotransmitter systems, such as the serotonin transporter.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using piperazine, 1-butyryl-4-phenyl-, hydrochloride in lab experiments is its selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine specifically, without interference from other neurotransmitters. However, one limitation is that its effects on behavior and cognition may be complex and difficult to interpret. Additionally, its potential for abuse and addiction may limit its use in certain settings.
Direcciones Futuras
There are several potential future directions for research on piperazine, 1-butyryl-4-phenyl-, hydrochloride. One area of interest is in the development of new treatments for addiction and other psychiatric disorders. By studying the effects of dopamine on behavior and cognition, researchers may be able to identify new targets for drug development. Additionally, further research may be needed to fully understand the biochemical and physiological effects of piperazine, 1-butyryl-4-phenyl-, hydrochloride, and its potential applications in other areas of scientific research.
Métodos De Síntesis
Piperazine, 1-butyryl-4-phenyl-, hydrochloride is typically synthesized through the reaction of 4-phenylpiperazine with butyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified and converted into its hydrochloride salt form.
Aplicaciones Científicas De Investigación
Piperazine, 1-butyryl-4-phenyl-, hydrochloride has been used in scientific research for a variety of applications. One such application is in the study of neurotransmitter systems in the brain. It has been shown to act as a selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. By blocking this transporter, piperazine, 1-butyryl-4-phenyl-, hydrochloride can be used to study the effects of dopamine on behavior and cognition.
Propiedades
Número CAS |
18940-63-1 |
|---|---|
Nombre del producto |
Piperazine, 1-butyryl-4-phenyl-, hydrochloride |
Fórmula molecular |
C14H21ClN2O |
Peso molecular |
268.78 g/mol |
Nombre IUPAC |
1-(4-phenylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-2-6-14(17)16-11-9-15(10-12-16)13-7-4-3-5-8-13;/h3-5,7-8H,2,6,9-12H2,1H3;1H |
Clave InChI |
DIQWNXZDXQZUNE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=CC=C2.Cl |
SMILES canónico |
CCCC(=O)N1CCN(CC1)C2=CC=CC=C2.Cl |
Otros números CAS |
18940-63-1 |
Sinónimos |
Piperazine, 1-butyryl-4-phenyl-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



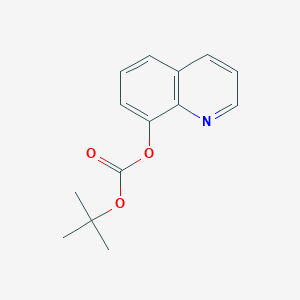
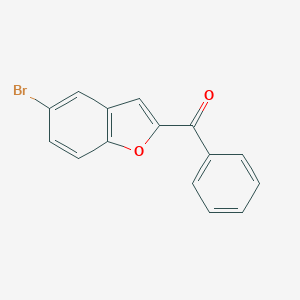
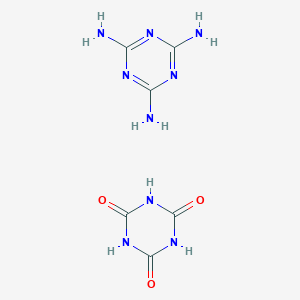
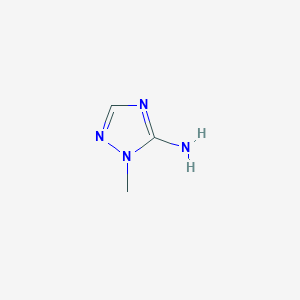
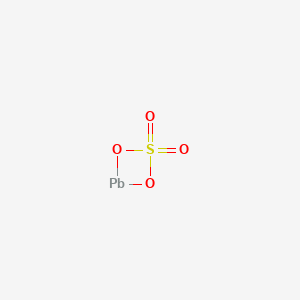
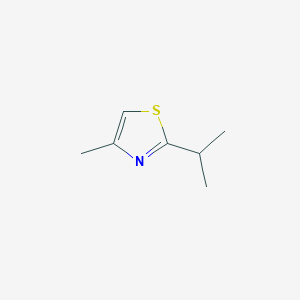
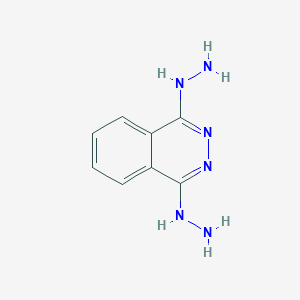

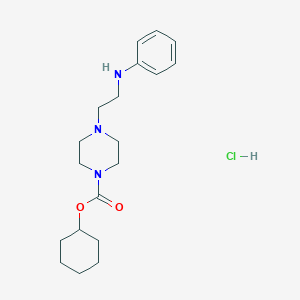

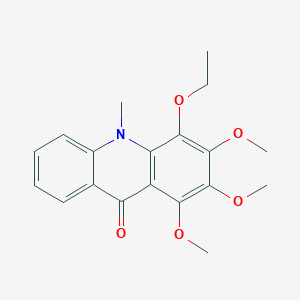
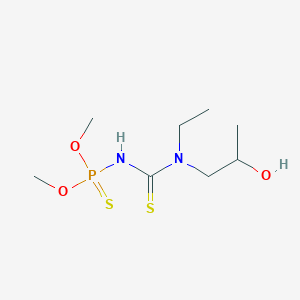
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
